molecular formula C10H4F2N2S B11951818 2-(2,4-Difluorophenyl)-1,3-thiazole-4-carbonitrile

2-(2,4-Difluorophenyl)-1,3-thiazole-4-carbonitrile

Cat. No.: B11951818
M. Wt: 222.22 g/mol
InChI Key: DRWBYYUPPIDFJM-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1,3-thiazole-4-carbonitrile is a chemical compound with a thiazole ring substituted with a 2,4-difluorophenyl group and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-1,3-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-difluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate, which is then cyclized with chloroacetonitrile to yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1,3-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Difluorophenyl)-1,3-thiazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-1,3-thiazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity to the target, while the thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)pyridine
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • 2-(2,4-Difluorophenyl)isothiocyanate

Uniqueness

2-(2,4-Difluorophenyl)-1,3-thiazole-4-carbonitrile is unique due to the combination of the thiazole ring and the difluorophenyl group, which imparts distinct chemical and physical properties. This combination can result in enhanced stability, reactivity, and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1,3-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F2N2S/c11-6-1-2-8(9(12)3-6)10-14-7(4-13)5-15-10/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWBYYUPPIDFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC(=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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